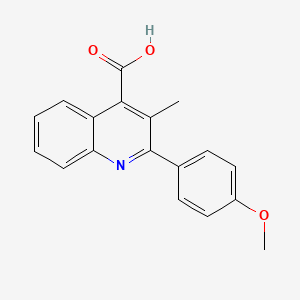

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

CAS No.: 108717-24-4

Cat. No.: VC4939730

Molecular Formula: C18H15NO3

Molecular Weight: 293.322

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108717-24-4 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.322 |

| IUPAC Name | 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H15NO3/c1-11-16(18(20)21)14-5-3-4-6-15(14)19-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,20,21) |

| Standard InChI Key | IYWWVUCWJCSYFI-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, reflecting its substituent positions on the quinoline backbone. The molecular structure integrates a bicyclic aromatic system fused with a pyridine ring, functionalized with electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups.

Stereoelectronic Properties

The methoxy group at the para position of the phenyl ring enhances electron density through resonance, while the carboxylic acid at position 4 introduces polarity and hydrogen-bonding capacity. These features influence solubility and reactivity, though experimental solubility data remain unreported .

Synthesis and Reaction Pathways

Pfitzinger Reaction Mechanism

The primary synthesis route involves the Pfitzinger reaction, a classic method for constructing quinoline-4-carboxylic acids. This reaction condenses isatin derivatives with ketones in the presence of a base. For 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, isatin reacts with 4-methoxyacetophenone under alkaline conditions, followed by acidification to yield the carboxylic acid.

Key steps:

-

Base-mediated condensation: Isatin and 4-methoxyacetophenone form a β-ketoamide intermediate.

-

Cyclization: Intramolecular dehydration generates the quinoline core.

-

Acid hydrolysis: The intermediate ester is hydrolyzed to the carboxylic acid.

Alternative Synthetic Approaches

While the Pfitzinger method dominates, other routes such as the Friedländer synthesis or metal-catalyzed cyclizations may apply but are less documented for this specific compound .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of approximately 210°C, consistent with related quinoline carboxylic acids . Thermal gravimetric analysis (TGA) data would further elucidate decomposition patterns but are currently unavailable.

Infrared Spectroscopy (IR)

The IR spectrum reveals:

-

O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹.

-

C=O stretch (acid and ketone) at ~1700 cm⁻¹.

-

Aromatic C-H bends near 750–900 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Aromatic protons (quinoline and phenyl): δ 7.2–8.5 ppm.

-

Methoxy group: δ 3.8 ppm (singlet).

-

Methyl group: δ 2.6 ppm (singlet).

-

-

¹³C NMR:

Mass Spectrometry (MS)

The molecular ion peak at m/z 293.32 confirms the molecular weight. Fragmentation patterns include loss of CO₂ (44 Da) and methoxy groups.

Biological Activities and Applications

Pharmaceutical Intermediates

As a quinoline derivative, this compound serves as a precursor in synthesizing antimalarial, anticancer, and antimicrobial agents. Its carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters .

Material Science Applications

The rigid quinoline skeleton and functional groups make it a candidate for organic semiconductors or metal-organic frameworks (MOFs), though research in this area is nascent .

Comparative Analysis with Related Compounds

Structural Analogues

| Compound Name | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | No methyl at position 3 | 279.29 | Reduced steric hindrance |

| 3-Methylquinoline-4-carboxylic acid | No methoxyphenyl group | 203.24 | Simpler structure |

The methyl group at position 3 in 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid enhances lipophilicity compared to non-methylated analogues, potentially improving membrane permeability in drug candidates .

Future Research Directions

-

Solubility Studies: Systematic evaluation in polar and nonpolar solvents.

-

Biological Screening: Expanded profiling against bacterial strains and cancer cell lines.

-

Derivatization: Synthesis of amide or ester derivatives to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume